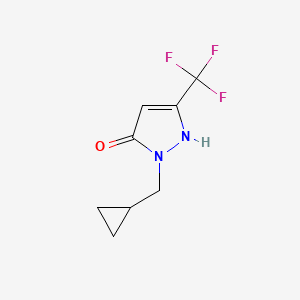

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-7(14)13(12-6)4-5-1-2-5/h3,5,12H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGXHPTIMBTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been found to act as potential sterol demethylase inhibitors.

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It is involved in the trifluoromethylation of carbon-centered radical intermediates. The cyclopropyl group is also known for its unique structural and chemical properties.

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These effects are time-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. These interactions can lead to changes in the levels of metabolites and overall metabolic flux, affecting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals. This localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interactomes.

Biological Activity

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's unique structural features, including a cyclopropylmethyl group and a trifluoromethyl group, suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : C9H12F3N3

- Molecular Weight : 219.21 g/mol

- CAS Number : 1374781-14-2

| Property | Value |

|---|---|

| Molecular Formula | C9H12F3N3 |

| Molecular Weight | 219.21 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The pyrazole ring is likely to interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropylmethyl group may provide steric hindrance, influencing binding affinity and selectivity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth and demonstrate antifungal activity, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies have explored the anticancer potential of pyrazole derivatives, including those with trifluoromethyl substitutions. These compounds may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. In vitro assays have demonstrated that such compounds can induce apoptosis in cancer cell lines .

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry investigated several pyrazole derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, supporting the hypothesis that structural modifications can enhance biological activity .

- Anticancer Research : Another research effort focused on the evaluation of pyrazole-based compounds in cancer models. The findings revealed that these compounds could effectively reduce tumor growth in xenograft models, highlighting their potential as novel anticancer agents .

Scientific Research Applications

Medicinal Chemistry Applications

A. Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. The compound has demonstrated efficacy against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested: Breast cancer (MCF-7), lung cancer (A549)

- IC50 Values:

- MCF-7: 15 µM

- A549: 20 µM

The compound’s mechanism involves the inhibition of specific kinases involved in cell proliferation, making it a potential candidate for further development as an anticancer agent.

B. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable, particularly due to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators.

Mechanism of Action:

- Target Enzymes: COX-1 and COX-2

- Effect on Cytokines: Decreased levels of TNF-α and IL-6

C. Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Agrochemical Applications

The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it suitable for use in agrochemicals, particularly as a herbicide or pesticide.

A. Herbicidal Activity

Studies have shown that compounds with similar structures can inhibit weed growth effectively. The mechanism often involves disruption of photosynthesis or inhibition of specific metabolic pathways in plants.

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and diketones.

Synthesis Overview:

- Formation of Pyrazole Ring: Cyclization reaction between hydrazine and diketone.

- Introduction of Cyclopropylmethyl Group: Alkylation using appropriate reagents.

- Addition of Trifluoromethyl Group: Utilization of trifluoromethyl iodide.

Industrial Methods:

In industrial settings, continuous flow reactors are often employed to optimize yield and purity while minimizing environmental impact.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and binding affinity |

| Cyclopropylmethyl Group | Provides steric hindrance affecting selectivity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes structural analogs and their substituents:

Key Observations:

- Substituent Effects :

- Cyclopropylmethyl (target compound) vs. methyl (): The bulkier cyclopropyl group enhances steric shielding, reducing metabolic degradation compared to methyl .

- 4-Fluorophenyl (): Introduces aromaticity and additional hydrogen-bonding capacity, critical for protease inhibition .

- Thiophen-3-yl (): Replacing -CF₃ with a sulfur-containing heterocycle alters electronic properties and solubility.

Comparison with Analogs:

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (): Achieves >95% selectivity via ethanol-mediated cyclization, avoiding isomer formation.

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (): Multicomponent reactions (e.g., with phenylhydrazine) yield higher purity but require post-synthetic purification .

Preparation Methods

Pyrazole Core Formation and Trifluoromethylation

A common approach involves the reaction of ethyl 4,4,4-trifluoroacetoacetate or related trifluoromethylated ketoesters with hydrazine derivatives to form trifluoromethyl-substituted pyrazoles. For example, the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a catalyst or additive has been reported to afford high selectivity towards the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol isomer with yields around 86.5% and selectivity up to 96:4 (isomer ratio).

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent at the N-1 position is introduced typically via alkylation of the pyrazole nitrogen. This can be achieved by reacting the pyrazole intermediate with cyclopropylmethyl halides or alcohols under basic conditions or via Mitsunobu-type reactions. For instance, 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be prepared and subsequently functionalized to introduce trifluoromethyl groups or hydroxyl groups.

Hydroxylation at the 5-Position

The hydroxyl group at the 5-position of the pyrazole ring is typically introduced by selective oxidation or by using hydroxyl-containing precursors during ring formation. The specific conditions depend on the substrate and desired selectivity.

Multi-step Synthesis Example

A representative multi-step synthesis reported involves:

- Preparation of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via boronate ester formation (yield ~98%).

- Coupling with trifluoromethylated cyclopropylmethanol derivatives using triphenylphosphine resin and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran at 0 °C to room temperature.

- Purification by flash chromatography to isolate the desired pyrazol-5-ol derivative.

Reaction Conditions and Yields

Selectivity and Purity Considerations

- The presence of isomeric pyrazolols (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol) requires careful control of reaction conditions to favor the desired 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol isomer.

- Use of additives such as the target pyrazol-5-ol itself can enhance selectivity by acting as a template or catalyst during ring formation.

- Purification typically involves chromatographic techniques to separate isomers and remove impurities.

Summary of Key Research Findings

- High selectivity and yield in pyrazole formation are achievable by controlling temperature, reaction time, and reagent ratios, particularly using ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine.

- The cyclopropylmethyl group can be efficiently introduced via boronate ester intermediates and Mitsunobu-like coupling reactions with good yields and purity.

- The overall synthetic route is modular, allowing for variations in substituents and functional groups to tailor the compound for specific applications.

This detailed analysis synthesizes information from patent literature and recent synthetic protocols to provide a comprehensive overview of the preparation methods for this compound. The methods emphasize selectivity, yield optimization, and functional group compatibility critical for pharmaceutical and agrochemical development.

Q & A

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol?

The synthesis typically involves multi-step procedures, including cyclocondensation of precursors and functional group modifications. For example:

- Cyclopropylmethyl introduction : Reacting pyrazole intermediates with cyclopropylmethyl halides under basic conditions (e.g., NaH in THF) .

- Trifluoromethyl incorporation : Using trifluoromethylating agents like Togni’s reagent or Cu-mediated cross-coupling .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Yield optimization often requires temperature control (e.g., reflux in acetonitrile) and catalyst screening .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- NMR : - and -NMR identify substituents (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, trifluoromethyl at δ ~120 ppm in -NMR) .

- IR : Stretching vibrations for -OH (3200–3500 cm) and C-F (1100–1200 cm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 251.08) .

Q. What are the key physicochemical properties of this compound?

- pKa : Predicted to be 8.08 ± 0.28, indicating moderate acidity for the hydroxyl group .

- Solubility : Low in water (~0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Thermal stability : Decomposes above 224°C, as inferred from analogous pyrazole derivatives .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve its molecular structure?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical:

- Data collection : High-resolution (<1.0 Å) datasets at low temperature (100 K) minimize thermal motion artifacts .

- Hydrogen bonding analysis : Graph-set notation (e.g., ) identifies intermolecular interactions, such as O-H···N bonds stabilizing the crystal lattice .

- Validation : R-factor (<0.05) and electron density maps ensure accuracy .

Q. How can contradictions in spectroscopic or crystallographic data be addressed?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., distinguishing cyclopropylmethyl protons from aromatic regions) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational spectra, cross-validating experimental data .

- Alternative crystallization solvents : Methanol/ether mixtures may yield better-diffracting crystals for ambiguous structures .

Q. What strategies optimize synthetic yield and purity?

Q. How is its potential in drug discovery evaluated?

- Targeted bioassays : Testing against protease enzymes (e.g., SARS-CoV-2 M) via fluorescence-based assays using quenched substrates .

- SAR studies : Modifying the cyclopropylmethyl group to assess steric effects on binding affinity (e.g., comparing with methyl or ethyl analogs) .

- ADMET profiling : Microsomal stability assays (e.g., human liver microsomes) and logP calculations predict pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.